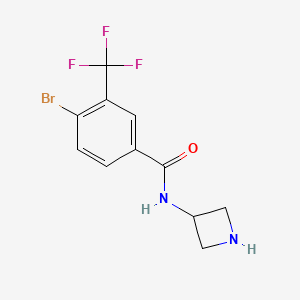

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide

Vue d'ensemble

Description

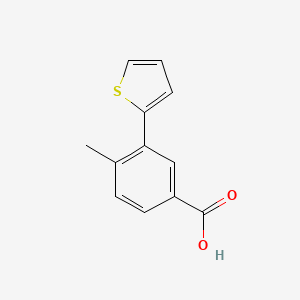

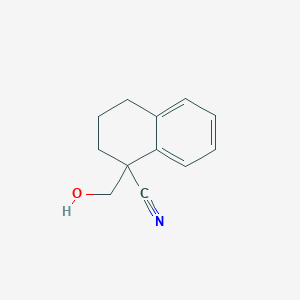

“N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The azetidine ring is a common structure in many biologically active compounds . The compound also contains a trifluoromethyl group, which is known for its unique physical and chemical properties and outstanding biological activity .

Synthesis Analysis

The synthesis of azetidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed azetidine rings . A specific synthesis route for “this compound” was not found in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an azetidine ring, a bromo group, and a trifluoromethyl group. The azetidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group enhances the molecule’s biological activity .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, with modifications at the phenyl moiety of the amide indicating potential for D2 and D4 receptor affinity. The study highlights the relevance of such compounds in the development of novel therapeutic agents targeting dopaminergic pathways (Metkar, Bhatia, & Desai, 2013).

- Novel derivatives synthesized via ultrasound-assisted reactions have shown promising anti-tubercular activity, demonstrating the compound's potential as a scaffold for developing anti-tubercular agents (Nimbalkar et al., 2018).

- Synthesized trihydroxy benzamido azetidin-2-one derivatives exhibited antimicrobial and antitubercular activities, suggesting their utility in combating tuberculosis and other microbial infections (Ilango & Arunkumar, 2011).

Drug Synthesis and Evaluation

- The synthesis of [11C]ximelagatran, a prodrug of melagatran which is a thrombin inhibitor, illustrates the application of N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide in the synthesis of radiolabeled compounds for biological and pharmacological studies (Airaksinen et al., 2008).

Antimicrobial and Antitubercular Activities

- Azetidinone derivatives have been explored for their in vitro antimicrobial activity against various bacterial and fungal strains, as well as their antitubercular activity against Mycobacterium tuberculosis. This underscores the therapeutic potential of these compounds in treating infectious diseases (Chandrashekaraiah et al., 2014).

Chemical Synthesis and Green Chemistry Applications

- The utility of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for synthesizing various compounds, including aminopropanes and oxazinanes, demonstrates the compound's versatility in chemical synthesis. Such applications highlight the role of green chemistry in developing eco-friendly synthesis methods (Dao Thi et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10(18)17-7-4-16-5-7/h1-3,7,16H,4-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWQXWZEMBALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)